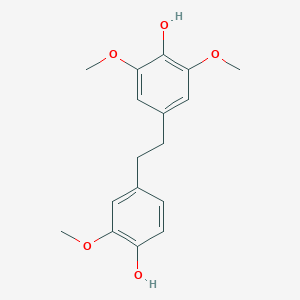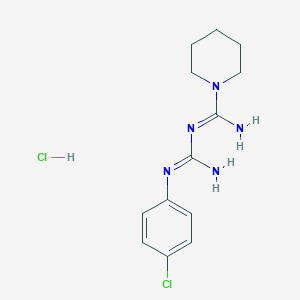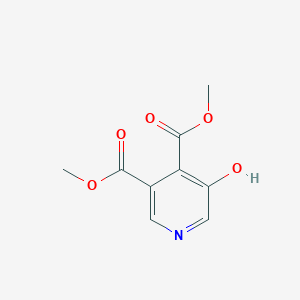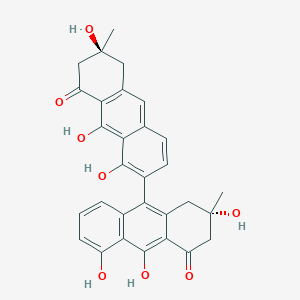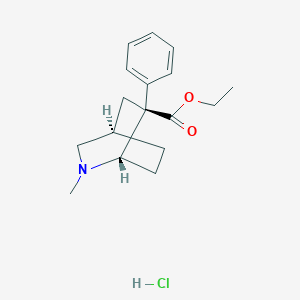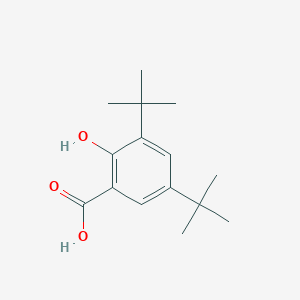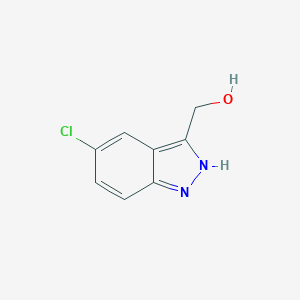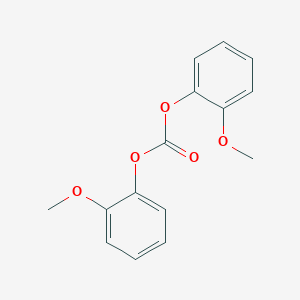
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 1,3-isobenzofurandione, benzoate 2-ethylhe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 1,3-isobenzofurandione, benzoate 2-ethylhe is a biodegradable polymer that has been extensively researched for its potential applications in various fields. This polymer is synthesized using a unique method and has shown promising results in scientific research applications.
Mechanism Of Action
The mechanism of action of 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 1,3-isobenzofurandione, benzoate 2-ethylhe is not well understood. However, it is believed that the polymer degrades over time, releasing the drug or growth factor that is encapsulated within it. This allows for sustained release of the drug or growth factor, increasing its efficacy.
Biochemical And Physiological Effects
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 1,3-isobenzofurandione, benzoate 2-ethylhe has been shown to have minimal toxicity and good biocompatibility. It has been used in vitro to support the growth and proliferation of various cell types, including osteoblasts and chondrocytes. In vivo studies have shown that the polymer is well-tolerated and does not cause any adverse reactions.
Advantages And Limitations For Lab Experiments
The advantages of using 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 1,3-isobenzofurandione, benzoate 2-ethylhe in lab experiments include its biodegradability, biocompatibility, and sustained release properties. However, its high molecular weight and complex synthesis method may limit its use in certain applications.
Future Directions
For research include exploring its potential as a drug delivery system for cancer therapies, as a scaffold for tissue engineering, and as a biomaterial for medical implants. Additionally, further research is needed to better understand its mechanism of action and to optimize its synthesis method for specific applications.
Synthesis Methods
The synthesis of 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 1,3-isobenzofurandione, benzoate 2-ethylhe involves the polymerization of 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)- and 1,3-isobenzofurandione, benzoate 2-ethylhe in the presence of a catalyst. The resulting polymer is a high molecular weight polymer that is biodegradable and has excellent mechanical properties.
Scientific Research Applications
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 1,3-isobenzofurandione, benzoate 2-ethylhe has been extensively researched for its potential applications in various fields. It has shown promising results in drug delivery, tissue engineering, and as a biomaterial for medical implants. The biodegradable nature of this polymer makes it an ideal candidate for these applications.
properties
CAS RN |
103733-68-2 |
|---|---|
Product Name |
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 1,3-isobenzofurandione, benzoate 2-ethylhe |
Molecular Formula |
C29H40O10 |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
2-benzofuran-1,3-dione;benzoic acid;2-ethylhexanoic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C8H4O3.C8H16O2.C7H6O2.C6H14O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;1-3-5-6-7(4-2)8(9)10;8-7(9)6-4-2-1-3-5-6;1-2-6(3-7,4-8)5-9/h1-4H;7H,3-6H2,1-2H3,(H,9,10);1-5H,(H,8,9);7-9H,2-5H2,1H3 |
InChI Key |
OSGMQQSUMWTQFH-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)O.CCC(CO)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C2C(=C1)C(=O)OC2=O |
Canonical SMILES |
CCCCC(CC)C(=O)O.CCC(CO)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C2C(=C1)C(=O)OC2=O |
synonyms |
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with 1,3-isobenzofurandione, benzoate 2-ethylhexanoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




